molecular formula C17H16FNOS B2915746 (E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide CAS No. 882748-97-2

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide

Cat. No.: B2915746
CAS No.: 882748-97-2
M. Wt: 301.38
InChI Key: SWEYCBYVOFGREZ-IZZDOVSWSA-N
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Description

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a fluorophenyl group and a methylsulfanylphenyl moiety linked by a prop-2-enamide backbone, a structure often investigated in medicinal chemistry for its potential biological activity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. Its molecular structure suggests potential for applications in developing enzyme inhibitors or receptor ligands, meriting further investigation in various biological assays. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal product. It is strictly for use by qualified professionals in a controlled laboratory setting. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNOS/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEYCBYVOFGREZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide, also known by its CAS number 882748-97-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is C17H16FNOS, with a molar mass of 301.38 g/mol. The compound features a prop-2-enamide structure with significant substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC17H16FNOS
Molar Mass301.38 g/mol
CAS Number882748-97-2
SynonymsSALOR-INT L201189-1EA

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in treating inflammatory diseases . The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V and propidium iodide staining .
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound significantly reduced paw edema and levels of inflammatory cytokines compared to control groups, supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Amide Substituent Propenamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Fluorophenylmethyl 4-Methylsulfanylphenyl 301.07 High lipophilicity (SCH₃), potential antibacterial/anti-inflammatory activity (inferred from analogs)
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d) 4-Fluorophenyl 4-Trifluoromethylphenyl 309.27 Antibacterial activity against resistant strains; CF₃ group increases electron-withdrawing effects and stability
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Sulfamoylphenyl 4-Fluorophenyl 320.34 Enhanced solubility due to sulfonamide group; potential kinase inhibition
N-(4-Fluorophenyl)prop-2-enamide (4-FPP) 4-Fluorophenyl None (simple acrylamide) 165.17 Monoamine oxidase (MAO) inhibition; serotonin receptor agonist
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 2-(4-Hydroxyphenyl)ethyl 4-Hydroxy-3-methoxyphenyl 327.37 Anti-inflammatory activity (IC₅₀ = 17.00 µM, comparable to quercetin)

Key Findings:

Substituent Effects on Bioactivity: Trifluoromethyl (CF₃) vs. In contrast, the SCH₃ group in the target compound may improve membrane permeability due to increased lipophilicity. Hydroxy/Methoxy Groups: Compounds with hydroxyl and methoxy substituents (e.g., ) exhibit notable anti-inflammatory effects, suggesting that polar groups can modulate immune responses .

Impact of Amide Substituents :

  • 4-Fluorophenylmethyl vs. 4-Fluorophenyl : The benzyl group in the target compound adds steric bulk, which might reduce metabolic degradation compared to simpler analogs like 4-FPP .
  • Sulfamoyl Group : The sulfamoyl substituent in ’s compound introduces hydrogen-bonding capability, which could enhance target binding in enzyme inhibition .

Synthetic Accessibility :

  • Nitro- and trifluoromethyl-substituted analogs () are synthesized via condensation reactions with moderate yields (48–72%), suggesting feasible scalability for the target compound .

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